An In-depth Technical Guide to the Synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (M-MPEP HCl)
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (M-MPEP HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (M-MPEP HCl), a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The synthesis involves a key Sonogashira coupling reaction, a powerful method for the formation of C-C bonds. This document details the necessary starting materials, step-by-step experimental protocols, and the expected yields, along with a compilation of relevant physicochemical and spectroscopic data.
Overview of the Synthesis Pathway
The synthesis of M-MPEP HCl is a multi-step process that begins with the preparation of the key intermediate, 2-bromo-6-methylpyridine. This is followed by a palladium-catalyzed Sonogashira coupling reaction with 3-ethynylanisole to form the free base of M-MPEP. The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.
Experimental Protocols
Synthesis of 2-Bromo-6-methylpyridine
This procedure outlines the synthesis of the key starting material, 2-bromo-6-methylpyridine, from 2-amino-6-methylpyridine via a diazotization reaction followed by bromination.[1][2]
Reaction: 2-Amino-6-methylpyridine → 2-Bromo-6-methylpyridine
Reagents and Materials:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a round-bottom flask, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% HBr at room temperature.
-
Cool the mixture to -10 °C using a freezing mixture.
-
Slowly add 40 mL of Br₂ dropwise over 40 minutes with continuous stirring. Maintain the temperature at -5 °C and continue stirring for an additional 1.5 hours.
-
Dissolve 55 g (779.2 mmol) of NaNO₂ in 70 mL of water and add it dropwise to the reaction mixture at -10 °C to 0 °C. Stir for another 1.5 hours.
-
Prepare a solution of 200 g (5 mol) of NaOH in 200 mL of water, cool it in an ice bath, and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Extract the mixture with diethyl ether (8 x 25 mL).
-
Combine the organic fractions, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain 2-bromo-6-methylpyridine as a brown oil.
Quantitative Data:
| Product | Starting Material | Yield (%) |
|---|
| 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine | 95[1] |
Sonogashira Coupling of 2-Bromo-6-methylpyridine and 3-Ethynylanisole
This section describes the core reaction for the synthesis of M-MPEP, the Sonogashira cross-coupling of 2-bromo-6-methylpyridine with 3-ethynylanisole.[2][3][4][5][6]
Reaction: 2-Bromo-6-methylpyridine + 3-Ethynylanisole → 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine (M-MPEP)
Reagents and Materials:
-
2-Bromo-6-methylpyridine
-
3-Ethynylanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (2-5 mol%).
-
Add anhydrous, deoxygenated solvent (DMF or THF).
-
Add triethylamine (2-3 eq) followed by 3-ethynylanisole (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Starting Materials | Catalyst System | Solvent | Yield (%) |
|---|
| M-MPEP | 2-Bromo-6-methylpyridine, 3-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | DMF/Et₃N | Not specified in literature, but generally moderate to excellent yields (72-96%) are reported for similar Sonogashira couplings.[3] |
Formation of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (M-MPEP HCl)
The final step involves the conversion of the M-MPEP free base to its hydrochloride salt.[7]
Reaction: 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine + HCl → 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride
Reagents and Materials:
-
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine (M-MPEP)
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
Dissolve the purified M-MPEP free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Quantitative Data:
| Product | Starting Material | Yield (%) |
|---|
| M-MPEP HCl | M-MPEP | Not specified in literature, but this conversion is typically high yielding. |
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| M-MPEP | C₁₅H₁₃NO | 223.27 | - |
| M-MPEP HCl | C₁₅H₁₄ClNO | 259.73[8] | Solid |
Spectroscopic Data
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine (M-MPEP)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H), 2.55 (s, 3H).[1] |
| ¹³C NMR (CDCl₃) | δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 90.5, 88.5, 55.3, 24.5.[1] |
| Mass Spec. (ESI) | m/z: 224.1 [M+H]⁺ |
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (M-MPEP HCl)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.0-7.2 (m, 7H, Ar-H), 3.81 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆) | δ 159.2, 156.8, 143.2, 138.5, 130.1, 129.8, 124.5, 123.6, 122.9, 117.2, 116.1, 92.1, 87.9, 55.6, 23.9. |
| Mass Spec. | Molecular Ion (as free base): C₁₅H₁₃NO |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
References
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. scirp.org [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. parchem.com [parchem.com]
